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Compound of Interest

Compound Name: 2-Methoxybutyl Acetate

Cat. No.: B1591156 Get Quote

This technical guide provides an in-depth analysis of the spectral data for 2-Methoxybutyl
Acetate (CAS No. 13532-18-8), a key solvent and intermediate in various chemical

applications. This document is intended for researchers, scientists, and drug development

professionals who require a thorough understanding of the structural and spectroscopic

properties of this molecule. We will delve into the interpretation of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both the

foundational principles and the practical insights necessary for confident compound

identification and quality control.

Molecular Structure and Spectroscopic Overview
2-Methoxybutyl Acetate, with the molecular formula C₇H₁₄O₃, possesses a unique

combination of ether and ester functionalities. This structure gives rise to a distinct

spectroscopic fingerprint, which we will explore in detail. Understanding these spectral

characteristics is paramount for confirming the identity and purity of the compound in a

laboratory or industrial setting.

Figure 1: Chemical structure of 2-Methoxybutyl Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-Methoxybutyl Acetate, both ¹H and ¹³C NMR provide unambiguous evidence

for its structure.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Methoxybutyl Acetate is characterized by distinct signals

corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Data for 2-Methoxybutyl Acetate (500 MHz, CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

3.99 t 2H -OCH₂-

3.43 m 1H -CH(OCH₃)-

3.32 s 3H -OCH₃

2.04 s 3H -C(O)CH₃

1.60 m 2H -CH₂-CH₂-

0.92 t 3H -CH₂CH₃

Interpretation:

The singlet at 2.04 ppm integrating to 3H is characteristic of the acetyl methyl protons.

The singlet at 3.32 ppm integrating to 3H corresponds to the methoxy protons.

The multiplet at 3.43 ppm is assigned to the proton on the carbon bearing the methoxy

group.

The triplet at 3.99 ppm corresponds to the two protons on the carbon adjacent to the acetate

oxygen.

The multiplet at 1.60 ppm is attributed to the methylene protons of the butyl chain.

The triplet at 0.92 ppm is characteristic of the terminal methyl group of the butyl chain.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for 2-Methoxybutyl Acetate (125 MHz, CDCl₃)

Chemical Shift (ppm) Assignment

171.1 C=O

77.8 -CH(OCH₃)-

64.1 -OCH₂-

56.9 -OCH₃

25.4 -CH₂-CH₂-

21.0 -C(O)CH₃

11.2 -CH₂CH₃

Interpretation:

The signal at 171.1 ppm is characteristic of the carbonyl carbon of the ester group.

The signal at 77.8 ppm corresponds to the carbon atom bonded to the methoxy group.

The signal at 64.1 ppm is assigned to the carbon atom of the methylene group attached to

the acetate oxygen.

The signal at 56.9 ppm is due to the carbon of the methoxy group.

The remaining signals at 25.4 ppm, 21.0 ppm, and 11.2 ppm are assigned to the other

aliphatic carbons in the molecule.

Experimental Protocol for NMR Data Acquisition:

Sample Preparation: Dissolve approximately 10-20 mg of 2-Methoxybutyl Acetate in 0.5-

0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
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¹H NMR Parameters:

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 90°

Acquisition time: 4.0 s

Spectral width: 16 ppm

¹³C NMR Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 30°

Acquisition time: 1.0 s

Spectral width: 240 ppm

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and

phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak

(CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Methoxybutyl Acetate shows characteristic absorption bands for the ester and

ether groups.

Table 3: Key IR Absorption Bands for 2-Methoxybutyl Acetate
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Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H stretching (aliphatic)

1740 Strong C=O stretching (ester)

1240 Strong C-O stretching (ester)

1120 Strong C-O-C stretching (ether)

Interpretation:

The strong, sharp absorption band at 1740 cm⁻¹ is a definitive indication of the carbonyl

(C=O) stretch of the ester functional group.

The strong band at 1240 cm⁻¹ corresponds to the C-O stretching vibration of the ester group.

The presence of a strong band at 1120 cm⁻¹ is characteristic of the C-O-C stretching of the

ether linkage.

The bands in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the

aliphatic parts of the molecule.

IR Spectroscopy Workflow

Sample Preparation ATR Crystal IR Spectrometer Data Acquisition Spectrum Analysis

Click to download full resolution via product page

Figure 2: General workflow for IR data acquisition.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.
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Table 4: Key Mass Spectral Data for 2-Methoxybutyl Acetate

m/z Relative Intensity (%) Assignment

146 5 [M]⁺ (Molecular Ion)

115 20 [M - OCH₃]⁺

87 100 [CH₃C(O)OCH₂CH(OCH₃)]⁺

73 40 [CH(OCH₃)CH₂CH₃]⁺

43 95 [CH₃CO]⁺

Interpretation:

The molecular ion peak [M]⁺ is observed at m/z 146, confirming the molecular weight of 2-
Methoxybutyl Acetate.

The peak at m/z 115 results from the loss of a methoxy radical (-OCH₃).

The base peak at m/z 87 is a result of a characteristic fragmentation of the ester.

The peak at m/z 73 corresponds to the fragmentation of the butyl chain.

The prominent peak at m/z 43 is due to the formation of the acetyl cation ([CH₃CO]⁺).

2-Methoxybutyl Acetate (m/z 146)

Loss of -OCH₃ (m/z 115)

-OCH₃

Base Peak (m/z 87)

Fragmentation

Acetyl Cation (m/z 43)

Fragmentation
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[https://www.benchchem.com/product/b1591156#spectral-data-for-2-methoxybutyl-acetate-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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